
5-Aminoquinoline-8-carbonitrile
概要
説明
5-Aminoquinoline-8-carbonitrile is a chemical compound with the CAS Number: 573758-03-9 . It has a molecular weight of 169.19 and its linear formula is C10H7N3 .
Molecular Structure Analysis
The linear formula of 5-Aminoquinoline-8-carbonitrile is C10H7N3 . The LUMO reflects the electron-deficient portion of the molecule, while the HOMO reflects the electron-rich portion .Physical And Chemical Properties Analysis
5-Aminoquinoline-8-carbonitrile has a molecular weight of 169.19 . It is a yellow to brown solid .科学的研究の応用
Synthesis and Chemical Reactivity : Elkholy and Morsy (2006) reported the synthesis of a related compound, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and explored its reactivity with various reagents. This research is significant for understanding the chemical properties and potential applications of similar compounds (Elkholy & Morsy, 2006).
Drug Development for Cancer Therapy : Wissner et al. (2003) synthesized derivatives of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile as irreversible inhibitors of EGFR and HER-2 kinases for cancer treatment. This research highlights the potential of similar compounds in developing new cancer therapies (Wissner et al., 2003).
Novel Compound Synthesis : Gomaa (2003) synthesized new substituted cinnoline and benzo[h]cinnoline derivatives starting from tetrahalo-1,4-benzoquinones, malononitrile, and hydrazine, demonstrating the versatility of quinoline derivatives in creating novel chemical entities (Gomaa, 2003).
Antimicrobial Activity : The antimicrobial activity of certain derivatives of similar compounds has been investigated, as reported by Elkholy and Morsy (2006). This suggests potential applications in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Photophysical and Spectroscopic Studies : Singh et al. (2017) conducted a combined experimental and theoretical study on the structural, spectroscopic, and photophysical properties of a fluorescent compound containing 5-aminoquinoline. This research contributes to our understanding of the electronic and optical properties of such compounds (Singh, Singh, & Khurana, 2017).
Anticorrosion Applications : Faydy et al. (2017) explored the anticorrosion potential of 5-amino-8-hydroxyquinolines derivatives on carbon steel in hydrochloric acid solution, indicating the potential use of similar compounds in industrial applications (Faydy et al., 2017).
Fluorescence Quenching and Sensing Applications : Pandey et al. (2019) studied the fluorescence quenching of 5-aminoquinoline by silver ions, suggesting its application in sensing technologies (Pandey, Mehata, Fatma, & Pant, 2019).
Safety and Hazards
作用機序
Target of Action
It is known that quinoline derivatives, such as 8-aminoquinolines, have been used as auxiliary chelating directing groups to assist c–h functionalization/activation , which suggests that 5-Aminoquinoline-8-carbonitrile may interact with similar targets.
Mode of Action
It is known that quinoline derivatives can undergo various reactions, including the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . This suggests that 5-Aminoquinoline-8-carbonitrile may interact with its targets in a similar manner.
Biochemical Pathways
It is known that the functionalization of positions c2–c7 on the 8-aminoquinoline ring, which involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions, is of great importance . This suggests that 5-Aminoquinoline-8-carbonitrile may affect similar pathways.
Result of Action
It is known that quinoline derivatives can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value . This suggests that 5-Aminoquinoline-8-carbonitrile may have similar effects.
Action Environment
It is known that the properties of quinoline derivatives can be influenced by various factors, including the presence of transition metal catalysts, photocatalysts, or metal-free conditions . This suggests that similar environmental factors may influence the action of 5-Aminoquinoline-8-carbonitrile.
特性
IUPAC Name |
5-aminoquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKCWKYFTKEUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoquinoline-8-carbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

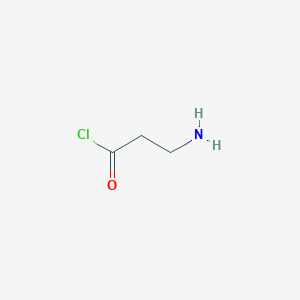

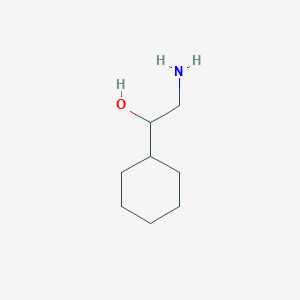

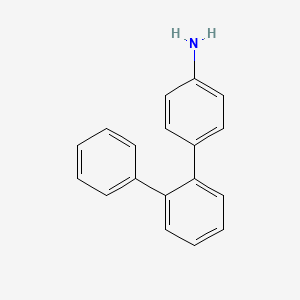
![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)
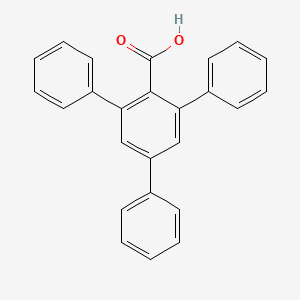
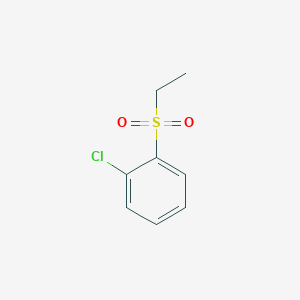
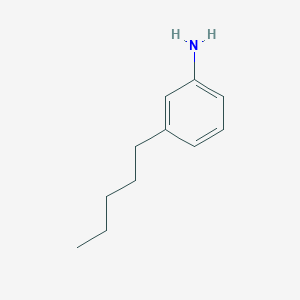
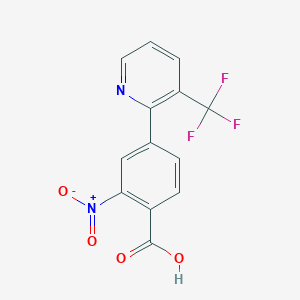

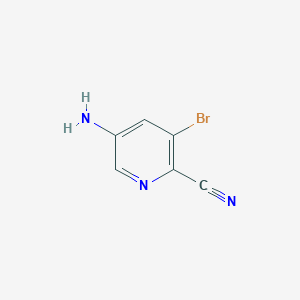
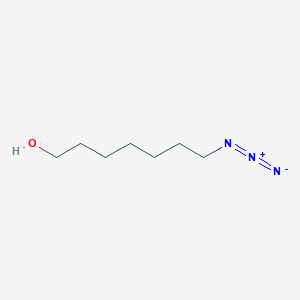
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)